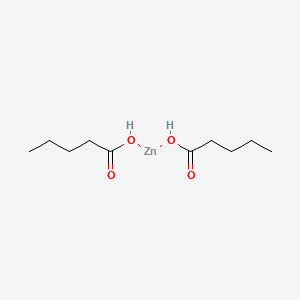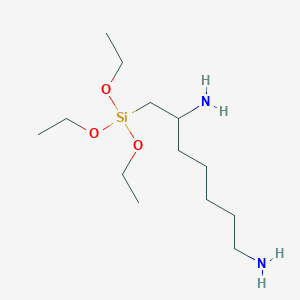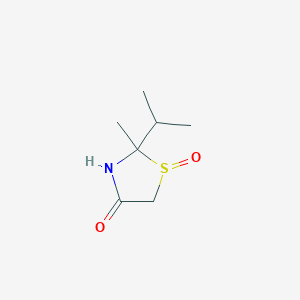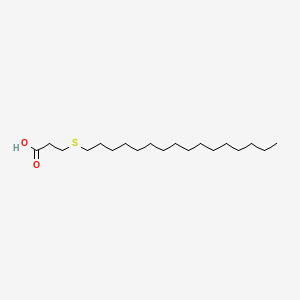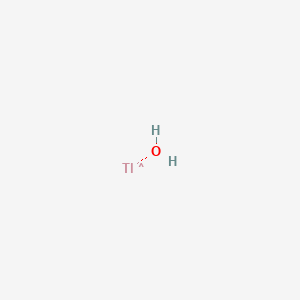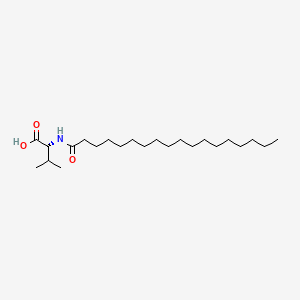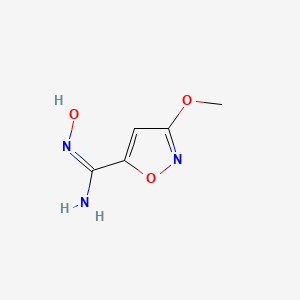
5-Isoxazolecarboximidamide,N-hydroxy-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isoxazolecarboximidamide,N-hydroxy-3-methoxy- is a chemical compound with the molecular formula C₅H₇N₃O₃ and a molecular weight of 157.127 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in the ring. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
The synthesis of 5-Isoxazolecarboximidamide,N-hydroxy-3-methoxy- typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
5-Isoxazolecarboximidamide,N-hydroxy-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the isoxazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Isoxazolecarboximidamide,N-hydroxy-3-methoxy- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Isoxazolecarboximidamide,N-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Isoxazolecarboximidamide,N-hydroxy-3-methoxy- can be compared with other similar compounds, such as:
- 5-Hydroxy-3-methoxy-2-methyl-cyclopent-2-enone
- 5-Hydroxy-3-methoxy-4,4-dimethyl-1-phenylimidazolidin-2-one
- 5-Hydroxy-3-methoxy-7H-benzo[c]fluoren-7-one
- 5-Hydroxy-3-methoxy-2-naphthoic acid
These compounds share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of 5-Isoxazolecarboximidamide,N-hydroxy-3-methoxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
N'-hydroxy-3-methoxy-1,2-oxazole-5-carboximidamide |
InChI |
InChI=1S/C5H7N3O3/c1-10-4-2-3(11-8-4)5(6)7-9/h2,9H,1H3,(H2,6,7) |
InChI Key |
GKRAJOXAOPUXKH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NOC(=C1)/C(=N\O)/N |
Canonical SMILES |
COC1=NOC(=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)



